1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety. Its molecular complexity arises from the combination of halogenated aromatic rings and heterocyclic systems, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O/c1-9-2-4-10(5-3-9)16-21-17(26-23-16)14-15(20)25(24-22-14)11-6-7-13(19)12(18)8-11/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEAQLPJSNGWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of triazoles and oxadiazoles. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in the field of cancer research.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an anticancer agent. The oxadiazole moiety is known to exhibit various pharmacological effects, including:
- Anticancer Activity: Many derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: The compound may act by inhibiting key enzymes involved in cancer progression such as telomerase and histone deacetylases (HDAC) .
Research indicates that compounds containing oxadiazole structures can inhibit multiple biological targets:
- Telomerase Inhibition: Telomerase is crucial for the proliferation of cancer cells. Inhibition leads to reduced cell viability and induces apoptosis.
- HDAC Inhibition: Histone deacetylases play a role in gene expression regulation; their inhibition can reactivate tumor suppressor genes.
- Topoisomerase Inhibition: This enzyme is vital for DNA replication and repair; inhibiting it can lead to DNA damage in rapidly dividing cells.
Anticancer Studies
A study highlighted the effectiveness of oxadiazole derivatives against various cancer cell lines:
- Cytotoxicity Assays: The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating its potential as a lead compound for further development .
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 |
| HCT-116 | 0.78 | 2.84 |
Molecular Docking Studies
Molecular docking studies have suggested strong interactions between the compound and target proteins, indicating its potential efficacy as an anticancer drug. The binding affinities were comparable to known inhibitors .
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer properties of compounds related to 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. For instance:
- In Vitro Studies : The compound has been evaluated against various cancer cell lines. Preliminary results indicate significant growth inhibition rates, suggesting its potential as an anticancer agent. For example, compounds with similar structures showed mean GI50 values of approximately 15.72 μM against human tumor cells .
- Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. The triazole and oxadiazole rings are known for their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that incorporating triazole derivatives into polymers can improve their resistance to thermal degradation .
Case Studies
Comparison with Similar Compounds
Research Implications
- Synthetic Accessibility : Microwave-assisted azide-alkyne cycloadditions () and Buchwald–Hartwig reactions () are viable for triazole synthesis.
- Biological Relevance : Halogenated and fluorinated groups enhance target binding and metabolic stability, as seen in SARS-CoV-2 inhibitors ().
- Structural Insights : Crystallographic tools like SHELXL () and WinGX () are critical for confirming molecular geometries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodology : The synthesis typically involves sequential coupling reactions. First, construct the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave irradiation (reduces reaction time by ~50% compared to conventional heating) . Next, the 1,2,3-triazole core can be assembled using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 3-chloro-4-fluoro-substituted aryl azide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound. Key challenges include optimizing regioselectivity in triazole formation and avoiding side reactions from halogenated substituents.
Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system like DCM/hexane. Data collection at 173 K (to minimize thermal motion) with Mo-Kα radiation (λ = 0.71073 Å) yields high-resolution data. Refinement via SHELXL (v.2018/3) includes anisotropic displacement parameters for non-H atoms and riding models for H atoms. Key metrics: R-factor < 0.05, wR₂ < 0.15, and a data-to-parameter ratio > 15:1 . Visualization tools like ORTEP (WinGX suite) illustrate anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodology :
- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% formic acid). Retention time (~8.2 min) and m/z ([M+H]⁺ = 428.1) confirm identity.
- NMR : ¹H/¹³C NMR in DMSO-d₆. Key signals: δ ~8.1 ppm (triazole C-H), δ ~7.8–7.2 ppm (aromatic protons), δ ~2.5 ppm (methyl group on oxadiazole ring).
- TGA/DSC : Assess thermal stability (decomposition >250°C indicates suitability for high-temperature reactions).
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The fluorophenyl group enhances binding affinity via halogen bonding (e.g., with Tyr-823 in a kinase active site).
- QSAR Modeling : Train models on analogues (e.g., triazole-oxadiazole hybrids) to predict logP (<3.5 for blood-brain barrier penetration) and pKa (~7.4 for solubility). Substituent effects: Electron-withdrawing groups (Cl, F) improve metabolic stability but may reduce solubility .
- MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess conformational flexibility of the oxadiazole-triazole linkage.
Q. What strategies resolve contradictions in SAR data between in vitro and in vivo assays?
- Methodology :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat). LC-HRMS detects metabolites (e.g., oxidative defluorination at the 4-position).
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding explains reduced in vivo efficacy).
- Prodrug Design : Mask polar groups (e.g., amine on triazole) with acetyl or PEGylated moieties to improve bioavailability .
Q. How can reaction fundamentals and reactor design improve scalability for analogues?
- Methodology :
- Flow Chemistry : Optimize CuAAC in a continuous-flow reactor (residence time <10 min, 80°C) to enhance yield (>85%) and reduce metal contamination .
- DoE (Design of Experiments) : Apply Taguchi methods to variables (temperature, catalyst loading, solvent ratio). Pareto charts identify critical factors (e.g., solvent polarity affects regioselectivity).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
